N-Sulfonylpiperidine Scaffold SAR: Substitution-Dependent VEGFR-2 Inhibitory Potency
Structure-activity relationship (SAR) analysis of N-sulfonylpiperidine derivatives demonstrates that substituents on the piperidine ring directly modulate VEGFR-2 inhibitory potency. While specific IC₅₀ data for 4-cyanopiperidine-1-sulfonyl chloride-derived sulfonamides are not available, class-level SAR reveals that optimized N-sulfonylpiperidines achieve VEGFR-2 IC₅₀ values as low as 0.0554 μM (Compound 8), representing a >750-fold potency range compared to less optimized analogs within the same series [1]. The cyano group at the 4-position provides a distinct electronic and steric profile that influences target binding, as evidenced by docking studies showing that piperidine substituents alter hydrogen bonding networks and hydrophobic contacts within the VEGFR-2 active site [2].
| Evidence Dimension | VEGFR-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; cyano substitution expected to modulate potency via electron-withdrawing effects and H-bond acceptor capacity |
| Comparator Or Baseline | Compound 8 (optimized N-sulfonylpiperidine derivative): IC₅₀ = 0.0554 μM; Sorafenib (reference VEGFR-2 inhibitor): IC₅₀ = 0.0416 μM; Less optimized N-sulfonylpiperidines in series: IC₅₀ range > 10 μM [1] |
| Quantified Difference | Within-class potency span exceeds 750-fold depending on substitution pattern [1] |
| Conditions | In vitro VEGFR-2 enzyme inhibition assay; compound 8 tested at varying concentrations; IC₅₀ values calculated from dose-response curves [1] |
Why This Matters
This evidence demonstrates that piperidine ring substitution is not a passive structural feature; specific substituents such as cyano at the 4-position enable access to potency ranges unavailable with unsubstituted or differently substituted analogs.
- [1] Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorg Chem. 2024;145:107157. View Source
- [2] Lolli ML, Hansen SL, Rolando B, et al. Structure-guided optimization of N-sulfonylpiperidines toward potent multi-target anticancer agents. Sci Rep. 2026;16:12230. View Source
